Benzyl 4-(tosyloxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-16-7-9-19(10-8-16)27(23,24)26-18-11-13-21(14-12-18)20(22)25-15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGVXQVMKCJZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318275 | |
| Record name | Benzyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196601-12-4 | |
| Record name | Benzyl 4-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tosylation of 4-Hydroxypiperidine Intermediate
The most direct route involves tosylation of a preformed 4-hydroxypiperidine-1-carboxylate intermediate. This two-step process begins with the synthesis of the hydroxylated precursor, followed by sulfonylation:
Step 1: Synthesis of Benzyl 4-Hydroxypiperidine-1-carboxylate
Piperidin-4-ol is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding the protected amine as a viscous oil. For example, analogous procedures for benzyl piperidine carboxylates report yields exceeding 90% under optimized conditions.
Step 2: Tosylation with p-Toluenesulfonyl Chloride
The hydroxyl group at the 4-position is treated with p-toluenesulfonyl chloride (TsCl) in anhydrous DCM, using pyridine or triethylamine to scavenge HCl. The reaction proceeds at 0°C to room temperature for 4–12 hours, followed by aqueous workup and chromatography to isolate the product. A related protocol for tert-butyl 4-(tosyloxy)piperidine-1-carboxylate achieved a 51% yield, highlighting the challenges of steric hindrance and competing side reactions.
Alternative Approaches via Reductive Methods
Patented methodologies for structurally related compounds suggest reductive strategies as viable alternatives. For instance, 1-benzyl-4-piperidinecarboxylate esters can undergo partial reduction using red aluminum (Red-Al) complexes, followed by oxidation or functionalization. Although developed for aldehyde synthesis, this approach could be adapted for tosylate preparation by substituting the oxidation step with sulfonylation. Key considerations include:
- Red-Al Complexation : Red-Al selectively reduces esters to alcohols without over-reduction, enabling precise control over intermediate formation.
- Temperature and Solvent Effects : Reactions are typically conducted at −5°C to 0°C in hexane or toluene, with strict inert atmosphere controls to prevent decomposition.
Reaction Optimization and Conditions
Solvent and Base Selection
Optimal solvents for tosylation include DCM and THF due to their compatibility with TsCl and ability to dissolve polar intermediates. Pyridine is preferred over triethylamine for HCl scavenging, as it minimizes side reactions such as elimination.
Temperature and Rate Control
Slow addition of TsCl (30–120 minutes) at 0°C improves regioselectivity and reduces exothermic side reactions. For example, a patent documenting similar sulfonylation reactions emphasized that exceeding 20°C led to diminished yields.
Workup and Purification
Post-reaction mixtures are quenched with ice-cold water, and the product is extracted into DCM. Washing with 5% HCl and brine removes residual base and byproducts. Final purification via silica gel chromatography (hexane/ethyl acetate gradients) typically affords the target compound in >95% purity.
Characterization and Analytical Data
Spectroscopic Validation
- 1H NMR : Key signals include aromatic protons from the benzyl (δ 7.21–7.32 ppm) and tosyl (δ 7.84–7.68 ppm) groups, alongside piperidine methylene resonances (δ 3.48–3.67 ppm).
- 13C NMR : Carbonyl peaks at ~155 ppm (carbamate) and 145 ppm (sulfonate) confirm successful functionalization.
- HPLC : Reverse-phase methods with UV detection at 254 nm verify purity >99%.
Comparative Yields
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Direct Tosylation | 51–70 | 95–99 | TsCl, DCM, 0°C, pyridine |
| Red-Al Reduction | 90–96 | 98–99 | Red-Al, hexane, −5°C, N2 |
Comparative Analysis of Synthesis Methods
Direct tosylation offers simplicity but faces yield limitations due to steric effects. In contrast, reductive routes provide higher yields but require specialized reagents like Red-Al, increasing costs. Industrial scalability favors the two-step tosylation method, as it uses widely available reagents and avoids extreme temperatures.
Challenges and Industrial Scalability
- Steric Hindrance : Bulky substituents on the piperidine ring impede sulfonylation, necessitating excess TsCl or prolonged reaction times.
- Byproduct Formation : Competing elimination or over-sulfonylation can occur if moisture or oxygen is present, underscoring the need for rigorous anhydrous conditions.
- Cost-Effectiveness : Red-Al-based methods, while efficient, are less economically viable for large-scale production compared to conventional tosylation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(tosyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium phthalimide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted piperidine derivatives, depending on the nucleophile used.
Reduction Reactions: The major product is the reduced piperidine derivative.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- Benzyl 4-(tosyloxy)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for nucleophilic substitution reactions, where the tosyloxy groups can act as leaving groups, facilitating the introduction of various nucleophiles into synthetic pathways.
Reagent in Chemical Reactions
- The compound is utilized as a reagent in various chemical reactions, particularly those involving electrophilic aromatic substitutions and nucleophilic attacks. The presence of the tosyloxy groups enhances its electrophilic character, making it a valuable tool in synthetic organic chemistry.
Biological Research
Potential Biological Activities
- Research indicates that compounds with similar piperidine structures often exhibit a range of pharmacological effects. This compound is being studied for its interactions with biological targets, including enzymes and receptors .
Dopamine Receptor Antagonism
- A notable application is its investigation as a scaffold for developing dopamine receptor antagonists. Studies have shown that modifications to piperidine derivatives can lead to potent antagonists for the dopamine D4 receptor, which is implicated in conditions such as Parkinson's disease . This area of research highlights the compound's potential role in neuropharmacology.
Medicinal Chemistry
Pharmaceutical Intermediate
- The compound is explored as a pharmaceutical intermediate in drug development processes. Its ability to participate in various chemical transformations makes it suitable for synthesizing new therapeutic agents .
Case Studies in Drug Development
- Research has focused on optimizing the structure of piperidine derivatives to improve their stability and efficacy as drug candidates. For instance, studies have identified several derivatives of this compound that demonstrate improved pharmacokinetic profiles and enhanced biological activity against specific targets .
Industrial Applications
Specialty Chemicals Production
- Beyond academic research, this compound finds applications in the production of specialty chemicals tailored for specific industrial needs. Its unique reactivity enables the synthesis of materials with desired properties.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Used as an intermediate and reagent in organic synthesis; facilitates nucleophilic substitutions. |
| Biological Research | Studied for potential interactions with enzymes/receptors; focus on dopamine receptor antagonism. |
| Medicinal Chemistry | Explored as a pharmaceutical intermediate; case studies show promise in drug development. |
| Industrial Applications | Utilized in producing specialty chemicals with specific functionalities. |
Mechanism of Action
The mechanism of action of Benzyl 4-(tosyloxy)piperidine-1-carboxylate involves its ability to undergo substitution and reduction reactions. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The compound can also be reduced to form the corresponding piperidine derivative, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxo-1-piperidinecarboxylate: Similar in structure but lacks the tosyl group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidine derivative with different functional groups.
Uniqueness
Benzyl 4-(tosyloxy)piperidine-1-carboxylate is unique due to the presence of the tosyl group, which makes it a versatile intermediate for various chemical reactions. The tosyl group enhances the compound’s reactivity, making it suitable for a wide range of synthetic applications .
Biological Activity
Benzyl 4-(tosyloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a piperidine ring substituted with a benzyl group and a tosyl (p-toluenesulfonyl) moiety. The presence of the tosyl group enhances its reactivity, making it a valuable intermediate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The tosyl group serves as an excellent leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules, such as enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Biological Activities
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Dopamine Receptor Antagonists : A study characterized new benzyloxypiperidine scaffolds as selective D4R antagonists, demonstrating improved stability and efficacy compared to previous compounds. The research highlighted the importance of structural modifications in enhancing receptor selectivity and potency .
- Antimicrobial Studies : While direct studies on this compound are sparse, related piperidine compounds have shown significant antimicrobial activity against various strains, suggesting that further investigation into this compound could yield beneficial results.
- Chemical Reactivity : The compound's ability to undergo substitution reactions makes it a promising candidate for further synthetic applications in drug development. Its reactivity profile allows for the introduction of various functional groups that can enhance biological activity.
Comparative Analysis
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Tosyl group on piperidine | Dual tosyl groups enhance reactivity |
| Benzyl 3-(tosyloxy)propanoate | One tosyl group | Simpler structure, less reactive |
| 1-Benzylpiperidin-4-one | No tosyl group | Different reactivity profile |
| 4-Tosyloxymethylpiperidine | Single tosyl group | Less sterically hindered |
| Benzyl 3-tosyloxymethylpiperidine | One tosyl group | Potentially different biological activity |
Q & A
Q. What are the common synthetic routes for Benzyl 4-(tosyloxy)piperidine-1-carboxylate, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the benzyloxycarbonyl (Cbz) protecting group to the piperidine nitrogen and (2) installing the tosyloxy group at the 4-position.
- Step 1 : React 4-hydroxypiperidine with benzyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form Benzyl 4-hydroxypiperidine-1-carboxylate .
- Step 2 : Tosylate the hydroxyl group using p-toluenesulfonyl chloride (TsCl) in anhydrous DCM or THF with a base like pyridine or DMAP. Control reaction temperature (0–25°C) to minimize side reactions .
- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC or LC-MS .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the presence of the benzyl group (δ ~5.1 ppm for CHPh), piperidine ring protons (δ ~1.5–3.5 ppm), and tosyloxy group (δ ~2.4 ppm for Ts methyl, δ ~7.7–7.8 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., [M+Na] expected for CHNOS: 410.1034) .
- IR : Confirm ester (C=O stretch ~1720 cm) and sulfonate (S=O stretch ~1360/1170 cm) functionalities .
Q. What safety precautions are necessary when handling this compound, given limited toxicological data?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, rinse with water (10–15 minutes) and consult an ophthalmologist .
- Storage : Keep in a sealed container under inert gas (N) at 2–8°C to prevent hydrolysis of the tosyloxy group .
Advanced Research Questions
Q. How can researchers optimize the tosylation step to improve yield and purity?
- Methodological Answer :
- Reagent Ratios : Use TsCl in slight excess (1.2–1.5 equiv) to ensure complete conversion.
- Solvent Choice : Anhydrous DCM or THF minimizes side reactions (e.g., hydrolysis).
- Catalysis : Add DMAP (0.1 equiv) to accelerate tosylate formation .
- Workup : Quench excess TsCl with ice-cold water, followed by extraction with DCM. Dry organic layers with NaSO before purification .
Q. How can contradictory H NMR data between synthetic batches be resolved?
- Methodological Answer :
- Impurity Analysis : Use H-C HSQC or COSY to identify byproducts (e.g., residual TsOH from incomplete purification).
- Deuterated Solvents : Ensure consistent use of CDCl or DMSO-d to avoid solvent shift artifacts .
- Crystallography : If available, single-crystal X-ray diffraction can confirm structural assignments .
Q. What reaction pathways are enabled by the tosyloxy group in further functionalizations?
- Methodological Answer : The tosyloxy group is a versatile leaving group for nucleophilic substitutions:
- SN2 Displacement : React with amines (e.g., benzylamine) in DMF at 80°C to form 4-aminopiperidine derivatives .
- Elimination : Treat with strong bases (e.g., DBU) to form a double bond, enabling conjugation studies .
- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting to a boronic ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
